Benzyl 3-(2-(cyclopropylamino)ethyl)pyrrolidine-1-carboxylate
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Overview
Description
Benzyl 3-(2-(cyclopropylamino)ethyl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, a benzyl group, and a cyclopropylaminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(2-(cyclopropylamino)ethyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base.
Attachment of the Cyclopropylaminoethyl Side Chain: This step often involves nucleophilic substitution reactions where the cyclopropylamino group is introduced.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(2-(cyclopropylamino)ethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Benzyl 3-(2-(cyclopropylamino)ethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 3-(2-(cyclopropylamino)ethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The cyclopropylaminoethyl side chain is particularly important for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-benzylpyrrolidine-3-carboxylate
- N-benzylpyrrolidine-3-carboxylate
Uniqueness
Benzyl 3-(2-(cyclopropylamino)ethyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H24N2O2 |
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Molecular Weight |
288.4 g/mol |
IUPAC Name |
benzyl 3-[2-(cyclopropylamino)ethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H24N2O2/c20-17(21-13-15-4-2-1-3-5-15)19-11-9-14(12-19)8-10-18-16-6-7-16/h1-5,14,16,18H,6-13H2 |
InChI Key |
CMFKOOFDAKZQFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCCC2CCN(C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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